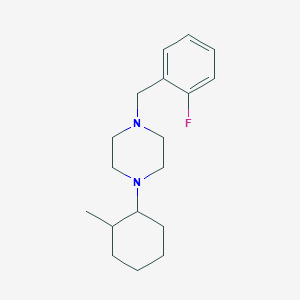
Piperazine, 1-(2-fluorobenzyl)-4-(2-methylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-fluorophenyl)methanamine with 4-(2-methylcyclohexyl)piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures (50-70°C).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. Additionally, the compound’s fluorophenyl and methylcyclohexyl groups contribute to its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-[(2-Fluorophenyl)methyl]-4-(2-ethylcyclohexyl)piperazine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties and applications.
1-[(2-Fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring, resulting in different pharmacological effects.
The uniqueness of 1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H27FN2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27FN2/c1-15-6-2-5-9-18(15)21-12-10-20(11-13-21)14-16-7-3-4-8-17(16)19/h3-4,7-8,15,18H,2,5-6,9-14H2,1H3 |
InChI Key |
NZOCCSUBAZMUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















